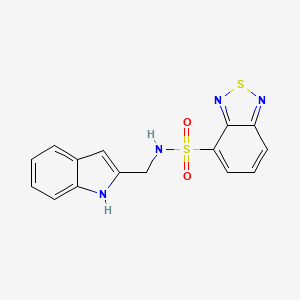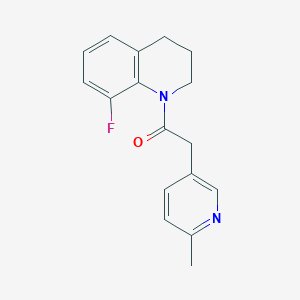
N-(cyclohexylmethyl)-N-methyl-2-oxo-6-pyridin-4-yl-1H-pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyclohexylmethyl)-N-methyl-2-oxo-6-pyridin-4-yl-1H-pyridine-3-carboxamide, also known as CMMP, is a chemical compound that has been extensively studied for its potential use in scientific research. CMMP is a pyridine-based compound that has been shown to have a range of biochemical and physiological effects. In
作用機序
The mechanism of action of N-(cyclohexylmethyl)-N-methyl-2-oxo-6-pyridin-4-yl-1H-pyridine-3-carboxamide is not fully understood, but it is believed to involve the modulation of various neurotransmitters in the brain, including dopamine and serotonin. This compound has also been shown to have an effect on the activity of certain enzymes, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, including the modulation of neurotransmitter levels in the brain, the inhibition of cancer cell growth, and the potential to act as a scaffold for drug development. This compound has also been shown to have an effect on the activity of certain enzymes, which may contribute to its anti-cancer properties.
実験室実験の利点と制限
One advantage of using N-(cyclohexylmethyl)-N-methyl-2-oxo-6-pyridin-4-yl-1H-pyridine-3-carboxamide in lab experiments is its potential to act as a scaffold for the development of new drugs. Additionally, its ability to modulate neurotransmitter levels in the brain makes it a useful tool for studying the central nervous system. However, there are also limitations to using this compound in lab experiments, including its complex synthesis process and the need for careful handling of chemicals.
将来の方向性
There are many potential future directions for research on N-(cyclohexylmethyl)-N-methyl-2-oxo-6-pyridin-4-yl-1H-pyridine-3-carboxamide. One area of interest is its potential use in the treatment of neurological disorders, such as Parkinson's disease and depression. Additionally, researchers may explore its potential as a scaffold for the development of new drugs for a variety of conditions. Further studies may also be conducted to better understand the mechanism of action of this compound and its effects on various enzymes and neurotransmitters.
合成法
The synthesis of N-(cyclohexylmethyl)-N-methyl-2-oxo-6-pyridin-4-yl-1H-pyridine-3-carboxamide involves the reaction of cyclohexylmethylamine and 4-cyanopyridine-2-carboxylic acid in the presence of a catalyst. The resulting product is then treated with methylamine to form this compound. The synthesis of this compound is a complex process that requires careful attention to detail and proper handling of chemicals.
科学的研究の応用
N-(cyclohexylmethyl)-N-methyl-2-oxo-6-pyridin-4-yl-1H-pyridine-3-carboxamide has been studied for its potential use in scientific research in a variety of fields, including neuroscience, cancer research, and drug discovery. This compound has been shown to have a range of effects on the central nervous system, including the modulation of dopamine and serotonin levels. It has also been shown to have anti-cancer properties, with studies suggesting that it may inhibit the growth of certain types of cancer cells. Additionally, this compound has been studied for its potential use in drug discovery, with researchers exploring its ability to act as a scaffold for the development of new drugs.
特性
IUPAC Name |
N-(cyclohexylmethyl)-N-methyl-2-oxo-6-pyridin-4-yl-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-22(13-14-5-3-2-4-6-14)19(24)16-7-8-17(21-18(16)23)15-9-11-20-12-10-15/h7-12,14H,2-6,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBHJDYEWHCKAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCCC1)C(=O)C2=CC=C(NC2=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-fluorophenyl)-N-[1-(2-oxo-1,3-dihydrobenzimidazol-5-yl)ethyl]butanamide](/img/structure/B7572972.png)
![[4-(4-Ethoxypyrimidin-2-yl)piperazin-1-yl]-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B7572978.png)
![7-[(2-fluorophenyl)methyl]-3-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B7572992.png)
![3-[(1-Methylimidazol-4-yl)sulfonylamino]-5-(trifluoromethyl)benzoic acid](/img/structure/B7572993.png)

![1-[1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl]-3-(4-fluorophenyl)urea](/img/structure/B7573011.png)
![2-[4-(4-cyanophenoxy)piperidin-1-yl]-N-cyclopropylpropanamide](/img/structure/B7573015.png)
![1-(2-methylphenyl)-N-[3-(sulfamoylamino)phenyl]cyclopropane-1-carboxamide](/img/structure/B7573018.png)
![4-[2-[(6-Ethylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide](/img/structure/B7573019.png)

![N-[[1-(4-chlorophenyl)cyclopentyl]methyl]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide](/img/structure/B7573033.png)
![1-[4-(Hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylurea](/img/structure/B7573052.png)

![1-cyclopropyl-5-[(1-cyclopropyltetrazol-5-yl)methyl]-6,7-dihydro-4H-imidazo[4,5-c]pyridine](/img/structure/B7573058.png)